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Compound of Interest

Compound Name:
5-(3-Buten-1-ynyl)-2,2'-

bithiophene

Cat. No.: B073380 Get Quote

An In-depth Technical Guide to 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Introduction
5-(3-Buten-1-ynyl)-2,2'-bithiophene, also known by its acronym BBT, is a naturally occurring

polyacetylene found in various plant species. It belongs to the class of 2,2'-bithiophenes, which

are characterized by two thiophene rings linked at the 2-position. The molecule is further

distinguished by a 3-buten-1-ynyl substituent at the 5-position of one of the thiophene rings.[1]

This compound is of interest to researchers in natural product chemistry and chemical ecology.

This guide provides a comprehensive overview of its chemical structure, properties,

representative synthetic protocols, and analytical workflows, tailored for professionals in

chemical research and drug development.

Chemical Identity and Structure
The fundamental identity of this compound is defined by its IUPAC name, molecular formula,

and unique structural arrangement.

IUPAC Name: 2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene[1]

Synonyms: 5-(3-Buten-1-ynyl)-2,2'-bithiophene, 5-(But-3-en-1-ynyl)-2,2'-bithiophene,

BBT[2]
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CAS Registry Number: 1134-61-8[2]

Molecular Formula: C₁₂H₈S₂[2]

The structure consists of a planar 2,2'-bithiophene core, which provides a conjugated system,

attached to a flexible four-carbon chain containing both a double and a triple bond.

Figure 1: Chemical Structure of 5-(3-Buten-1-ynyl)-2,2'-bithiophene.

Physicochemical and Computed Properties
The properties of 5-(3-Buten-1-ynyl)-2,2'-bithiophene are summarized below. These values

are critical for understanding its behavior in various solvents and biological systems.

Property Value Source

Molecular Weight 216.32 g/mol [1][2]

Density (Predicted) 1.24 ± 0.1 g/cm³ [3]

Boiling Point (Predicted) 90 °C at 0.001 Torr [3]

Flash Point (Predicted) 118.1 °C [3]

XLogP3-AA (logP) 4.2 [3]

Topological Polar Surface Area 56.5 Å² [3]

Refractive Index (Predicted) 1.655 [3]

Canonical SMILES
C=CC#CC1=CC=C(S1)C1=CC

=CS1
[3]

InChI Key
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Representative Experimental Protocols
While this compound is a natural product, its synthesis in a laboratory setting is crucial for

further study and analog development. A plausible synthetic route involves the formation of a
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halogenated bithiophene intermediate followed by a palladium-catalyzed cross-coupling

reaction.

Synthesis
The following is a representative protocol based on established methodologies for synthesizing

functionalized bithiophenes, such as Sonogashira coupling.

Step 1: Synthesis of 5-Iodo-2,2'-bithiophene (Intermediate)

Reaction Setup: To a solution of 2,2'-bithiophene (1.0 eq) in a suitable solvent mixture like

chloroform and acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0 °C.

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours

under an inert atmosphere (e.g., Argon).

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the

product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine,

and dry over anhydrous sodium sulfate.

Purification: Purify the crude product by column chromatography on silica gel to yield 5-iodo-

2,2'-bithiophene.

Step 2: Sonogashira Coupling to yield 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Reaction Setup: In a Schlenk flask, dissolve 5-iodo-2,2'-bithiophene (1.0 eq), a palladium

catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst like CuI (0.05 eq) in a

degassed solvent system of toluene and an amine base (e.g., triethylamine).

Execution: Bubble argon through the solution for 15-20 minutes. Add 3-buten-1-yne (1.5 eq)

dropwise. Heat the mixture to 60-70 °C and stir for 8-12 hours.

Monitoring: Monitor the formation of the product by TLC or GC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b073380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to

remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with dilute

HCl, saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under

reduced pressure, and purify the residue using column chromatography (e.g., hexane/ethyl

acetate gradient) to obtain the final product.

Figure 2: Proposed two-step synthetic pathway for the target compound.

Analytical Characterization
Confirmation of the synthesized product's identity and purity is achieved through a standard

analytical workflow involving multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To confirm the proton environment, including the characteristic signals for the

thiophene rings and the vinyl and alkynyl protons.

¹³C NMR: To identify all unique carbon atoms in the molecule, including the quaternary

carbons of the triple bond.

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass

spectrometry (HRMS) is used to verify the exact molecular formula (C₁₂H₈S₂).

Infrared (IR) Spectroscopy: To identify functional groups, such as the C≡C stretch of the

alkyne and the C=C stretch of the alkene.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the

conjugated π-system of the bithiophene core.

Figure 3: Standard analytical workflow for structural elucidation.

Biological Activity and Natural Occurrence
5-(3-Buten-1-ynyl)-2,2'-bithiophene is recognized as a plant metabolite. It has been isolated

from various species within the Asteraceae family, including Echinops ritro and Dahlia tubulata.
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[1] Thiophenes and polyacetylenes from this plant family are known to possess a range of

biological activities, including antimicrobial and phototoxic properties, although specific, in-

depth pharmacological studies on this particular compound are not widely documented in

publicly available literature. Its role in plants is likely related to chemical defense against

pathogens and herbivores.

Conclusion
5-(3-Buten-1-ynyl)-2,2'-bithiophene is a well-defined natural product with a characteristic

structure combining a bithiophene core and an enyne substituent. Its physicochemical

properties have been computationally predicted, providing a basis for its handling and

application. While detailed biological studies are limited, its synthesis is achievable through

established organometallic cross-coupling reactions, enabling further research into its potential

applications in materials science, agrochemicals, or as a scaffold for drug discovery. The

workflows and data presented in this guide offer a technical foundation for researchers and

scientists working with this and related heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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